4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride
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Overview
Description
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a synthetic compound with potential applications in various scientific fields. It is a derivative of triazolidine, a heterocyclic compound containing nitrogen atoms, and is known for its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves a multi-step process. One common method includes the reaction of N-Boc-1,4-butanediamine with cyanamide to form N-Boc-protected agmatine, followed by deprotection with trifluoroacetic acid (TFA) to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with multiple molecular targets. It can modulate neurotransmitter systems, ion channels, and nitric oxide synthesis, among other pathways . These interactions contribute to its potential therapeutic effects and biological activities.
Comparison with Similar Compounds
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride can be compared with other similar compounds, such as agmatine and its derivatives . While agmatine is a naturally occurring compound with known biological activities, this compound is a synthetic derivative with potentially enhanced properties and applications. Other similar compounds include 4-aminobutylphosphonic acid and methylglyoxal bis(guanylhydrazone), which also exhibit unique chemical and biological properties .
Properties
CAS No. |
1418310-93-6 |
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Molecular Formula |
C6H13ClN4O2 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-3-1-2-4-10-5(11)8-9-6(10)12;/h1-4,7H2,(H,8,11)(H,9,12);1H |
InChI Key |
DBFQSMAQRFBOQW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN1C(=O)NNC1=O)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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